2-Benzoylisoquinolin-2-ium chloride
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Overview
Description
2-Benzoylisoquinolin-2-ium chloride: is a quaternary ammonium compound derived from isoquinoline Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylisoquinolin-2-ium chloride typically involves the quaternization of isoquinoline with benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Isoquinoline and benzoyl chloride.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or chloroform. The temperature is maintained at a moderate level to facilitate the reaction.
Procedure: Isoquinoline is dissolved in the solvent, and benzoyl chloride is added dropwise with continuous stirring. The reaction mixture is then heated to reflux for several hours.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to enhance yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Benzoylisoquinolin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted isoquinolines.
Scientific Research Applications
2-Benzoylisoquinolin-2-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Benzoylisoquinolin-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound from which 2-Benzoylisoquinolin-2-ium chloride is derived.
Quinoline: A structurally related compound with similar aromatic properties.
Benzylisoquinoline: Another derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its quaternary ammonium structure, which imparts specific chemical reactivity and biological activity
Properties
CAS No. |
61206-56-2 |
---|---|
Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
isoquinolin-2-ium-2-yl(phenyl)methanone;chloride |
InChI |
InChI=1S/C16H12NO.ClH/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17;/h1-12H;1H/q+1;/p-1 |
InChI Key |
CLCKJVYBKLIWMF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
Origin of Product |
United States |
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